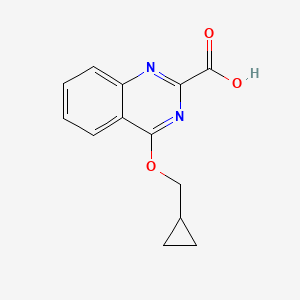

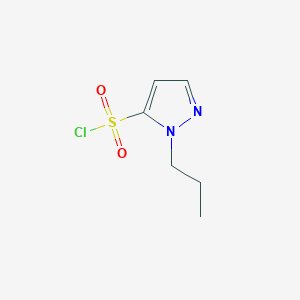

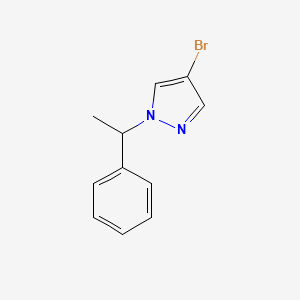

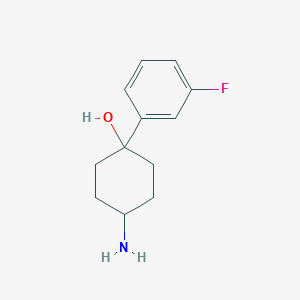

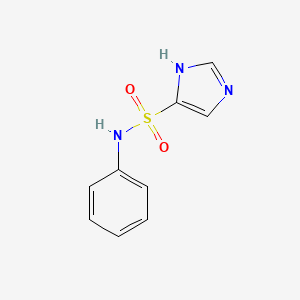

N-phenyl-1H-imidazole-4-sulfonamide

Overview

Description

N-phenyl-1H-imidazole-4-sulfonamide (NPS) is a sulfonamide-based compound that has been used in various scientific research applications. NPS is a member of the imidazole family of compounds, which are derivatives of imidazole. It has been used in a variety of laboratory experiments, ranging from biochemical and physiological studies to drug discovery and development.

Scientific Research Applications

Pharmaceutical Applications

N-phenyl-1H-imidazole-4-sulfonamide: has been explored for its potential in the pharmaceutical industry. This compound is part of the imidazole class, which is known for its presence in various biologically active molecules . Imidazoles and their derivatives are commonly used in the development of drugs with antifungal, antibacterial, and antiviral properties . The sulfonamide group in this compound could potentially be leveraged for its antibiotic properties, as sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis.

Synthetic Chemistry

In synthetic chemistry, N-phenyl-1H-imidazole-4-sulfonamide can be utilized in the synthesis of complex organic compounds. Imidazole derivatives are crucial in the construction of heterocyclic compounds that serve as intermediates in the synthesis of pharmaceuticals and agrochemicals . The versatility of the imidazole ring allows for a variety of substitutions, which can lead to the creation of compounds with desired properties for further research and development.

Industrial Applications

The industrial sector can benefit from the chemical properties of N-phenyl-1H-imidazole-4-sulfonamide . Imidazole derivatives are used in the production of dyes, photographic materials, and corrosion inhibitors . The compound’s stability and reactivity make it a candidate for developing new materials with specific industrial applications.

Green Chemistry

N-phenyl-1H-imidazole-4-sulfonamide: may play a role in green chemistry initiatives. Imidazole derivatives are known for their application in the development of ionic liquids, which are solvents that are non-volatile and recyclable . These properties make them environmentally friendly alternatives to traditional organic solvents, reducing the environmental impact of chemical processes.

Catalysis

In the field of catalysis, N-phenyl-1H-imidazole-4-sulfonamide could be investigated for its potential as a ligand in transition metal complexes . Imidazole-based ligands are known to facilitate a variety of catalytic reactions, including those important in organic synthesis and industrial processes.

Development of Ionic Liquids

The structure of N-phenyl-1H-imidazole-4-sulfonamide suggests its potential use in the synthesis of ionic liquids. Imidazole-based ionic liquids have been studied for their unique properties, such as thermal stability and conductivity, which are valuable in electrochemistry and material science .

Mechanism of Action

Target of Action

N-phenyl-1H-imidazole-4-sulfonamide is a compound that belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond

Mode of Action

It is known that imidazole derivatives show a broad range of chemical and biological properties . They exhibit different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Pathways

Imidazole derivatives are known to be involved in a variety of biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

It is known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which may influence its bioavailability.

Result of Action

Imidazole derivatives are known to exhibit a broad range of biological activities , suggesting that they may have diverse molecular and cellular effects.

Action Environment

It is known that imidazole derivatives are highly soluble in water and other polar solvents , suggesting that they may be influenced by the solvent environment.

properties

IUPAC Name |

N-phenyl-1H-imidazole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2S/c13-15(14,9-6-10-7-11-9)12-8-4-2-1-3-5-8/h1-7,12H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRUZVPNJNKVRGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CN=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-phenyl-1H-imidazole-4-sulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.